molecular formula C15H23NO B5575920 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol

1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol

Cat. No.: B5575920
M. Wt: 233.35 g/mol
InChI Key: VIIQZNUWYPMFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Scientific Research Applications

1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperidine with methylating agents to introduce the methyl groups at the 1, 3, and 5 positions. The reaction conditions often include the use of strong bases and solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A precursor in the synthesis of 1,3,3,5-Tetramethyl-4-phenylpiperidin-4-ol.

    1,3,3,5-Tetramethyl-4-phenylpiperidin-4-one: An oxidized form of the compound.

    1,3,3,5-Tetramethyl-4-phenylpiperidine: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and phenyl ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,3,3,5-tetramethyl-4-phenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-10-16(4)11-14(2,3)15(12,17)13-8-6-5-7-9-13/h5-9,12,17H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQZNUWYPMFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1(C2=CC=CC=C2)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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